N-(1-Naphthyl)-4-nitrobenzenesulfonamide
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Overview
Description
“N-(1-Naphthyl)ethylenediamine” is an organic compound that is commercially available as part of Griess reagents. These reagents find application in quantitative inorganic analysis of nitrates, nitrite, and sulfonamide in blood, using the Griess test .
Synthesis Analysis
This compound can be prepared by the reaction of 1-naphthylamine with 2-chloroethanamine . It is commercially available as the dihydrochloride salt .Chemical Reactions Analysis
“N-(1-Naphthyl)ethylenediamine” undergoes most reactions typical to naphthylamine and primary amines such as diazotation . It readily undergoes a diazonium coupling reaction in the presence of nitrite to give a strongly colored azo compound .Physical and Chemical Properties Analysis
“N-(1-Naphthyl)ethylenediamine” is a grey-white crystalline solid that is odorless . It has a molar mass of 186.25 g/mol and a density of 380 kg/m3 . It is soluble in water .Scientific Research Applications
Alkylation and Deprotection of Amines
N-(1-Naphthyl)-4-nitrobenzenesulfonamide is utilized for its versatility in the preparation and deprotection of secondary amines. The compound, easily derived from primary amines, undergoes alkylation to yield N-alkylated sulfonamides with high yields. Moreover, these sulfonamides can be readily deprotected via Meisenheimer complexes with thiolates, yielding secondary amines in high yields, showcasing its significant role in amine synthesis and modification (Fukuyama et al., 1995).
Preparation of Azobenzenesulfonamide Derivatives
The compound serves as a precursor in the synthesis of azobenzenesulfonamide derivatives, important in various chemical applications. For instance, the chlorosulfonation of specific nitroanisoles followed by subsequent reactions can lead to azobenzenesulfonamide derivatives, demonstrating the compound's utility in complex synthetic pathways (Katritzky et al., 1993).
Applications in Biomedical Research
Bacterial Biofilm Inhibition
This compound derivatives have shown promising activity against bacterial biofilms. Certain synthesized derivatives displayed effective inhibitory action against biofilms formed by Escherichia coli and Bacillus subtilis. Additionally, these compounds exhibited mild cytotoxicity, indicating potential for safe therapeutic applications (Abbasi et al., 2020).
Antibacterial Agents
Derivatives of this compound, specifically those alkylated with various halides, have demonstrated potent antibacterial properties. These compounds were effectively used against a range of bacterial strains, indicating their potential as antibacterial agents (Abbasi et al., 2015).
Applications in Analytical Chemistry
Fluorescent Receptors for Nitroaromatics
This compound derivatives have been utilized as fluorescent receptors, particularly for detecting nitroaromatics like picric acid. These receptors operate via electron and/or energy transfer mechanisms, providing a sensitive, low-cost, and environmentally friendly detection methodology (Chahal & Sankar, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
“N-(1-Naphthyl)ethylenediamine” is widely used in colorimetric quantitative analysis of nitrate and nitrite in water samples . It could be adopted for automated flow-injection analysis of nitrite . In addition, the coupling agent used is safe; a promising substitute for the so-long used Bratton-Marshal reagent which was reported to be carcinogenic .
Properties
IUPAC Name |
N-naphthalen-1-yl-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S/c19-18(20)13-8-10-14(11-9-13)23(21,22)17-16-7-3-5-12-4-1-2-6-15(12)16/h1-11,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKIMVCBRAJXGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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